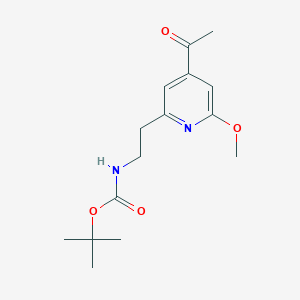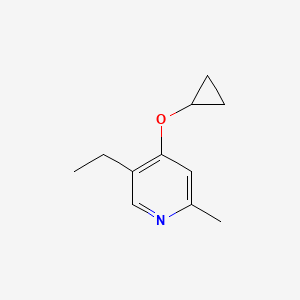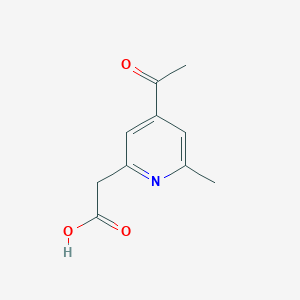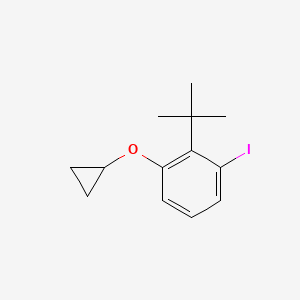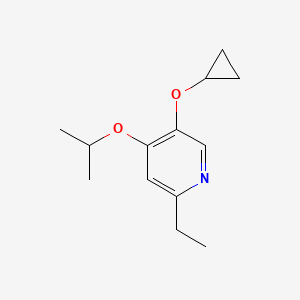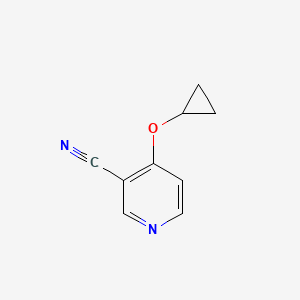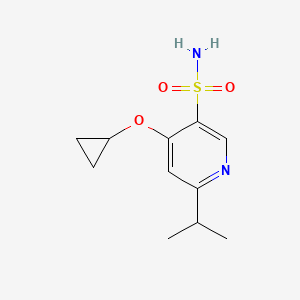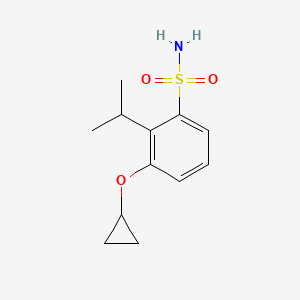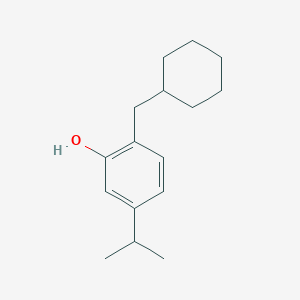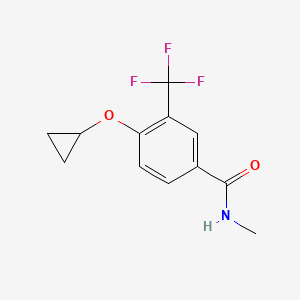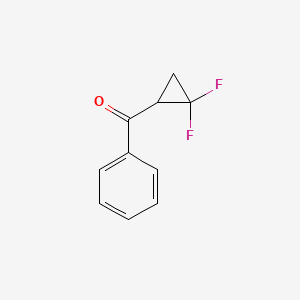
(2,2-Difluorocyclopropyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluorocyclopropyl)(phenyl)methanone is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is a member of the cyclopropyl ketone family, characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a phenyl group attached to a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)(phenyl)methanone typically involves the reaction of aryl vinyl ketones with anhydrous sodium fluoride in the presence of a solvent such as m-xylene . The reaction conditions often require a nitrogen atmosphere and refluxing for several hours to ensure complete conversion. The product is then purified using silica-gel column chromatography with a hexane/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to obtain the desired product in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Difluorocyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(2,2-Difluorocyclopropyl)(phenyl)methanone has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which (2,2-Difluorocyclopropyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical activities. The cyclopropyl ring’s strain energy also contributes to its reactivity, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the difluorocyclopropyl moiety and exhibit similar reactivity and applications.
Cyclopropyl phenyl ketone: This compound lacks the fluorine atoms but has a similar structural framework, making it a useful comparison for studying the effects of fluorination.
Uniqueness
(2,2-Difluorocyclopropyl)(phenyl)methanone is unique due to the presence of both the cyclopropyl ring and the fluorine atoms, which impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H8F2O |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
(2,2-difluorocyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C10H8F2O/c11-10(12)6-8(10)9(13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
QPUKVHFVGOACIT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


